molecular formula C12H19ClN2O7S2 B8137013 Pomaglumetad methionil (hydrochloride)

Pomaglumetad methionil (hydrochloride)

Cat. No.: B8137013
M. Wt: 402.9 g/mol
InChI Key: KTYRTJLEXFSWRJ-LBMFEJOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY2140023 (hydrochloride), also known as pomaglumetad methionil, is an investigational drug developed by Eli Lilly and Company. It is a prodrug that, once administered, is metabolized to produce the active metabotropic glutamate receptor 2/3 agonist called LY404039. This compound is primarily being investigated for its potential use in treating schizophrenia and other neuropsychiatric conditions .

Preparation Methods

The synthesis of LY2140023 involves several steps, starting from the preparation of key intermediates. One of the critical steps includes the cyclopropanation reaction leading to the formation of a cyclopropane intermediate. This is followed by hydroboration and subsequent reactions to yield the final product .

Chemical Reactions Analysis

Mechanism of Action

LY2140023 is a prodrug that is metabolized to produce LY404039, an active metabotropic glutamate receptor 2/3 agonist. This agonist reduces the presynaptic release of glutamate in brain regions where these receptors are expressed. Unlike traditional antipsychotics, LY404039 does not directly interact with dopamine or serotonin receptors . Instead, it modulates glutamate neurotransmission, which is thought to contribute to its antipsychotic effects .

Properties

IUPAC Name

(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O7S2.ClH/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17;/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19);1H/t5-,6+,7+,8-,12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYRTJLEXFSWRJ-LBMFEJOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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